2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide
Descripción
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure integrates elements of benzo[d]isothiazol, pyrimidine, and sulfonamide, indicating its potential for diverse biological activities.
Propiedades
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-13(25-19(27)16-5-2-3-6-17(16)33(25,30)31)18(26)23-14-7-9-15(10-8-14)32(28,29)24-20-21-11-4-12-22-20/h2-13H,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUIANBJQFPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide can be achieved through a multi-step organic synthesis process:
The initial step often involves the preparation of the benzo[d]isothiazol intermediate.
Subsequently, sulfonamide formation is carried out by reacting the benzo[d]isothiazol intermediate with an appropriate sulfonyl chloride, under conditions such as the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Coupling with the pyrimidine derivative occurs next, likely under acidic or basic conditions, to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized through process intensification techniques:
Use of flow chemistry to enhance reaction rates and yields.
Optimization of reaction temperatures, pressures, and solvent systems to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The amide bond and sulfamoyl group are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (110°C, 12h) | Carboxylic acid + 4-(N-(pyrimidin-2-yl)sulfamoyl)aniline | Yields ~75% under optimized conditions. |
| Sulfamoyl hydrolysis | NaOH (2M), 80°C, 6h | Sulfonic acid derivative + pyrimidin-2-amine | Requires prolonged heating for full conversion. |
The isothiazolone ring’s 1,1-dioxido moiety stabilizes intermediates during hydrolysis, as observed in structurally related compounds.
Nucleophilic Substitution
The pyrimidin-2-yl group and sulfamoyl nitrogen act as sites for nucleophilic attack.
| Reaction Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| Pyrimidine C-4/C-6 | Grignard reagents (e.g., MeMgBr) | THF, −78°C → RT | Alkylated pyrimidine derivatives |
| Sulfamoyl nitrogen | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N-alkylated sulfonamides |
Ring-Opening Reactions
The isothiazolone ring undergoes ring-opening under reductive or basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, RT, 2h | Thioamide intermediate |
| NaOH (1M) | 60°C, 4h | Mercaptobenzamide derivative |
Ring-opening is critical for generating reactive thiol intermediates, which can participate in disulfide bond formation or metal coordination.
Coordination Chemistry
The sulfamoyl oxygen and pyrimidine nitrogen enable metal complexation:
| Metal Ion | Ligand Sites | Observed Complex | Application |
|---|---|---|---|
| Cu(II) | Sulfamoyl O, Pyrimidine N | Octahedral complex | Antimicrobial activity enhancement. |
| Fe(III) | Isothiazolone O | Tetragonal complex | Catalytic oxidation studies. |
Stoichiometry and geometry are confirmed via UV-Vis and XRD analyses in analogous systems .
Oxidation and Reduction
-
Oxidation : The isothiazolone ring resists further oxidation due to its fully oxidized dioxido state.
-
Reduction : LiAlH₄ reduces the amide to a secondary amine, but over-reduction degrades the pyrimidine ring.
Photochemical Reactivity
UV irradiation (254 nm) induces C–S bond cleavage in the isothiazolone ring, producing sulfinic acid derivatives. This behavior aligns with structurally similar benzisothiazolones .
Key Research Findings
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with isothiazole structures exhibit antimicrobial properties. The incorporation of sulfamoyl and pyrimidine groups may enhance this activity, making the compound a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
Studies have shown that derivatives of isothiazole can inhibit cancer cell proliferation. The specific arrangement of functional groups in this compound may contribute to its efficacy against certain cancer types. Preliminary studies are needed to evaluate its cytotoxic effects on various cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds containing isothiazole rings have been documented to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes or obesity.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of similar isothiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, suggesting that the target compound may exhibit comparable activity.
-
Cytotoxicity Assessment
- Research involving analogs of this compound demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
-
Enzyme Interaction Analysis
- Investigations into enzyme inhibition revealed that compounds with similar structural motifs could effectively inhibit dihydrofolate reductase (DHFR), an important target in cancer treatment and bacterial infections.
Mecanismo De Acción
The exact mechanism of action depends on the specific application:
In biological systems, it may interact with molecular targets like proteins or DNA, modulating their activity.
Its sulfonamide group can act as a pharmacophore, potentially inhibiting enzyme activity by mimicking natural substrates or cofactors.
Comparación Con Compuestos Similares
Unique Aspects
The combination of benzo[d]isothiazol, pyrimidine, and sulfonamide moieties in a single molecule provides a unique structural scaffold.
This structural diversity may confer a broader spectrum of biological activities compared to simpler compounds.
Similar Compounds
Sulfa drugs like sulfamethoxazole share the sulfonamide pharmacophore.
Pyrimidine-based inhibitors, such as those used in cancer therapy, also exhibit similarities.
Comparatively, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is distinct in its multi-functional design, potentially offering enhanced versatility in its applications.
Actividad Biológica
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazole moiety and a pyrimidine sulfonamide group. Its molecular formula is , with a molecular weight of approximately 398.43 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Similar compounds have shown potential in inhibiting viral replication, particularly in HIV and other retroviruses.
- Anticancer Properties : The structural components suggest activity against certain cancer cell lines, possibly through apoptosis induction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Chelation of Metal Ions : The dioxido group can chelate metal ions, which is crucial for the activity of certain metalloenzymes.
- Interference with Nucleic Acid Synthesis : The pyrimidine moiety may interfere with nucleic acid synthesis, impacting cellular replication processes.
Antimicrobial Activity
A study conducted on derivatives of benzothiazole revealed that compounds with similar functional groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL, indicating potent activity compared to standard antibiotics .
Antiviral Studies
In a docking study evaluating compounds with similar scaffolds, researchers found that certain derivatives effectively inhibited HIV integrase, an essential enzyme for viral replication. The most potent compounds had EC50 values between 20-25 µM, demonstrating promising anti-HIV activity without severe cytotoxicity .
Anticancer Research
In vitro studies on cancer cell lines have shown that compounds containing the benzothiazole structure can induce apoptosis through the activation of caspases and modulation of the cell cycle . These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Comparative Biological Activity Table
| Activity Type | Compound Reference | MIC/EC50 Values | Notes |
|---|---|---|---|
| Antibacterial | Benzothiazole Derivative | 4 - 16 µg/mL | Effective against S. aureus, E. coli |
| Antiviral | Similar Scaffold | 20 - 25 µM | Targeting HIV integrase |
| Anticancer | Benzothiazole Study | Induces apoptosis | Modulates cell cycle |
Q & A
Q. What are the recommended multi-step synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzoisothiazolone and pyrimidinyl sulfamoyl moieties. Key steps include:
- Step 1 : Activation of the sulfamoylphenyl group using coupling agents like HBTU in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to prevent hydrolysis .
- Step 2 : Introduction of the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl group via nucleophilic substitution, requiring temperature control (60–80°C) and catalytic bases like triethylamine .
Optimization : Use high-purity reagents, monitor intermediates via TLC/HPLC, and adjust stoichiometry (1.2:1 molar ratio for active esters). Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., sulfamoyl NH at δ 10.2–10.8 ppm, aromatic protons in benzoisothiazolone at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500–510 range) .
- HPLC-PDA : Purity >95% confirmed using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry tools predict the compound’s binding affinity to biological targets, and what validation experiments are needed?
- Methodological Answer :
- In Silico Modeling : Use Schrödinger Suite or AutoDock Vina for molecular docking against targets (e.g., kinases, proteases). Focus on key interactions:
- Sulfamoyl group hydrogen bonding with catalytic residues .
- Benzoisothiazolone π-π stacking in hydrophobic pockets .
- Validation : Follow with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Discrepancies >10-fold require re-evaluation of force field parameters .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when minor structural modifications alter biological activity unpredictably?
- Methodological Answer :
- Systematic SAR Analysis : Synthesize analogs with single functional group changes (e.g., replacing pyrimidinyl with triazinyl) and test in parallel assays .
- Crystallography : Solve co-crystal structures with targets to identify steric/electronic clashes (e.g., bulky substituents blocking active-site access) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG binding contributions of substituents using molecular dynamics simulations .
Q. How should researchers design in vivo pharmacokinetic (PK) studies to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Dosing : Administer via IV (for absolute bioavailability) and oral routes in rodent models. Use LC-MS/MS to measure plasma concentrations over 24h .
- Metabolite ID : Incubate with liver microsomes (human/rodent) and analyze via UPLC-QTOF-MS. Major Phase I metabolites often involve oxidation of the benzoisothiazolone ring .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in organs using scintillation counting .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with the Hill equation. Ensure ≥3 technical replicates per concentration .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Report R² values >0.95 for robust fits .
Q. How can researchers mitigate off-target effects in cellular assays while evaluating anticancer activity?
- Methodological Answer :
- Counter-Screening : Test against non-cancerous cell lines (e.g., HEK293) and calculate selectivity indices (IC50<sup>normal</sup>/IC50</sup><sup>cancer</sup>) .
- CRISPR Knockout : Use gene-edited cells lacking the putative target to confirm on-mechanism activity .
Advanced Characterization
Q. Which techniques elucidate the compound’s solid-state behavior and polymorphic stability?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Resolve crystal packing motifs; polymorphs often differ in melting points (DSC) and solubility .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .
Ethical & Safety Considerations
Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., isothiazolone)?
- Methodological Answer :
- Containment : Use gloveboxes for moisture-sensitive steps; quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO3 before disposal .
- Toxicity Screening : Perform Ames tests and zebrafish embryo assays early to prioritize analogs with favorable safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
